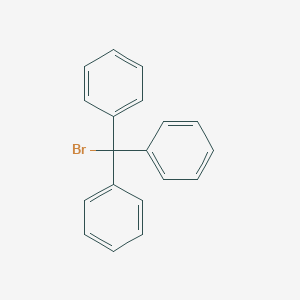

Bromotriphenylmethane

Descripción general

Descripción

Bromotriphenylmethane is not directly discussed in the provided papers; however, related compounds and their properties and reactions can provide insight into the behavior of bromotriphenylmethane analogs. For instance, avrainvilleol, a brominated diphenylmethane derivative, exhibits significant biological activity, including toxicity toward reef fishes and antibacterial properties . This suggests that brominated derivatives of triphenylmethane can have notable biological effects.

Synthesis Analysis

The synthesis of brominated diphenylmethane derivatives can be complex and diverse. For example, the synthesis of avrainvilleol from the green alga Avrainvillea longicaulis involves isolation and structural determination through chemical and spectral methods . Additionally, the synthesis of 2,2'-dibromodiphenylmethane is reported, which could be analogous to the synthesis of bromotriphenylmethane .

Molecular Structure Analysis

The molecular structure of brominated diphenylmethane derivatives can be determined using various techniques, such as X-ray diffraction. The crystal and molecular structure of bromotricarbonyl(N,N'-dimethylethane-1,2-diamine)rhenium(I) shows the bromine atom cis to both donor nitrogen atoms . This indicates that the position of the bromine atom in such compounds is significant and can be determined precisely.

Chemical Reactions Analysis

Brominated diphenylmethanes can undergo various chemical reactions. For instance, the photothermal bromination of diphenylmethane with N-bromosuccinimide leads to benzophenone and (polybromomethyl)benzophenones . This demonstrates that brominated diphenylmethanes can participate in substitution reactions and may form complex products.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated diphenylmethanes can be influenced by their molecular structure. The crystal structure analysis of 2- and 4-(2-bromoethoxy)diphenylmethanes shows that the bromoethoxy group presents a gauche conformation with a short Br...O intramolecular interaction . This interaction can affect the reactivity and stability of these compounds. Additionally, the polarizable force field model for bromomethane, a simpler brominated methane derivative, provides insights into the solubility and environmental partitioning of such compounds .

Aplicaciones Científicas De Investigación

1. Chemical Education and Experimentation

Bromotriphenylmethane is utilized in educational settings, particularly in undergraduate organic laboratories. It is involved in simple SN1 reactions with a variety of oxygen-based nucleophiles, providing a versatile platform for students to explore chemical reactions and isolation of solid products. The flexibility of this compound allows for adaptation in experiments, ranging from straightforward solvolysis reactions to more complex, discovery-based experiments focusing on the effects of nucleophiles or methods of product isolation (Esteb et al., 2009).

2. Block Copolymer Synthesis

Bromotriphenylmethane plays a crucial role in the synthesis of block copolymers by combining photoinduced radical oxidation/addition/deactivation (PROAD) and iniferter processes. This process begins with the PROAD polymerization of certain monomers using bromotriphenylmethane, leading to polymers with triphenylmethyl end groups. These polymers then act as macroiniferters in the polymerization of other vinyl monomers, enabling the creation of block copolymers without homopolymers. This approach is significant for advancing material science, as it offers a method for synthesizing polymers with tailored properties (Çiftçi & Yagcı, 2018).

3. Bioelectrochemistry and Biofuel Cells

In bioelectrochemistry, bromotriphenylmethane derivatives, specifically triphenylmethane (TPM) dyes, have been investigated as alternative mediators in electron transfer systems for glucose oxidase bioanodes in biofuel cells. These TPM dyes demonstrate promising performance compared to traditional mediators and hold potential for use in enzymatic fuel cells. Their bioelectrochemical properties and the absence of mediator consumption during the bioelectrochemical process make them an attractive choice for further exploration in biofuel cell applications (La Rotta H. et al., 2011).

4. pH Manipulation in Chemical Processes

Bromotriphenylmethane derivatives are also utilized in photoactivatable caged compounds for rapid pH manipulation in aqueous solutions. The photoexcitation of these compounds leads to rapid formation of colored carbocations, allowing for a quick increase in pH, which can be valuable in studying proton transfer reactions and other pH-sensitive processes in a controlled manner (Abbruzzetti et al., 2001).

5. Biodegradation and Decolorization of Dyes

Research into the biodegradation and decolorization of triphenylmethane dyes, of which bromotriphenylmethane is a part, provides essential knowledge for the treatment of dye-containing wastewater and the bioremediation of dye-contaminated environments. This research encompasses the study of microorganisms such as bacteria, fungi, and algae, and their enzymes, elucidating the mechanisms and pathways involved in the degradation and decolorization of these dyes (Pei, 2009).

Mecanismo De Acción

Bromotriphenylmethane, also known as Triphenylbromomethane or Trityl bromide, is a chemical compound with the linear formula (C6H5)3CBr . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

It is known to be a more reactive reagent than chlorotriphenylmethane .

Mode of Action

Bromotriphenylmethane interacts with its targets by acting as a reagent in the preparation of trityl esters . It is also used in one-pot conversion of amino acids to their N-trityl derivatives involving N,O-ditritylation and selective methanolysis of the trityl ester .

Biochemical Pathways

Its role in the preparation of trityl esters and the conversion of amino acids to their n-trityl derivatives suggests it may influence related biochemical pathways .

Result of Action

Its use in the preparation of trityl esters and the conversion of amino acids to their n-trityl derivatives indicates it plays a role in these chemical transformations .

Action Environment

The action, efficacy, and stability of Bromotriphenylmethane can be influenced by various environmental factors. For instance, it is known to be moisture sensitive, and it is recommended to be stored away from oxidizing agents and bases . Its solubility in hot acetic acid is almost transparent, suggesting that temperature and solvent can affect its action .

Safety and Hazards

Bromotriphenylmethane is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It may cause central nervous system depression, cardiac disturbances, severe respiratory tract irritation with possible burns, and severe digestive tract irritation with possible burns . It is advised to avoid breathing its dust, to wear protective clothing, and to wash hands and contaminated clothing before reuse .

Direcciones Futuras

Bromotriphenylmethane is considered a more reactive reagent than Chlorotriphenylmethane and is used for the preparation of trityl esters . It is also used in one-pot conversion of amino acids to their N-trityl derivatives involving N,O-ditritylation and selective methanolysis of the trityl ester . These properties suggest potential future applications in the synthesis of complex organic compounds.

Propiedades

IUPAC Name |

[bromo(diphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Br/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHXEWZGTQSYJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060494 | |

| Record name | Bromotriphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Alfa Aesar MSDS] | |

| Record name | Triphenylmethyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18411 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

596-43-0 | |

| Record name | Trityl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=596-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromotriphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromotriphenylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1',1''-(bromomethylidyne)tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromotriphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,1,1-triphenylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOTRIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWY6H8D4L5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

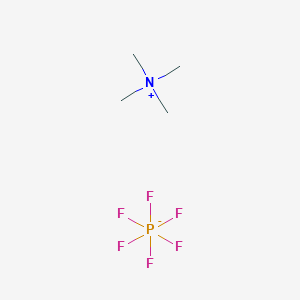

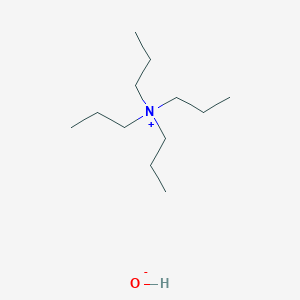

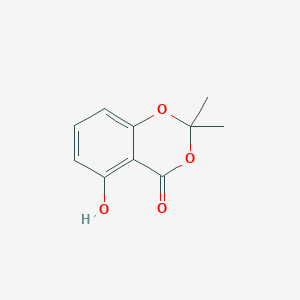

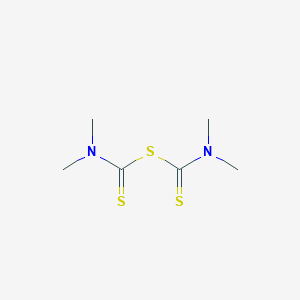

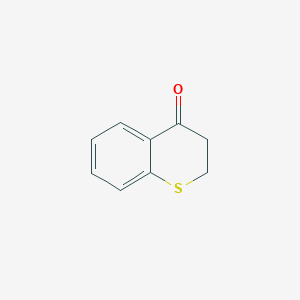

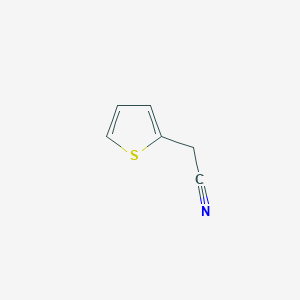

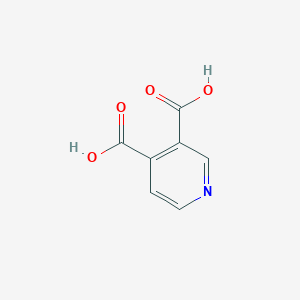

Feasible Synthetic Routes

Q & A

Q1: What is the role of bromotriphenylmethane in initiating polymerization reactions?

A1: Bromotriphenylmethane can function as an initiator in specific polymerization techniques, particularly in controlled radical polymerization methods like PROAD (Photoinduced Radical Oxidation/Addition/Deactivation) []. In these systems, bromotriphenylmethane, in conjunction with other reagents like dimanganese decacarbonyl and diphenyliodonium bromide, generates radicals upon light irradiation. These radicals can initiate the polymerization of monomers like isobutyl vinyl ether, leading to the formation of polymers with specific end groups. This controlled approach allows for the synthesis of well-defined polymers with controlled molecular weights and architectures [].

Q2: How does bromotriphenylmethane participate in SN1 reactions, and what factors influence its reactivity?

A2: Bromotriphenylmethane is a classic substrate for studying SN1 (Substitution Nucleophilic Unimolecular) reactions [, , ]. The bromine atom in bromotriphenylmethane is attached to a tertiary carbon, making it susceptible to SN1 reactions due to the relative stability of the tertiary carbocation formed as an intermediate.

- Solvent Polarity: Polar solvents, like ethanol, stabilize the carbocation intermediate, thus accelerating the reaction rate [, , ].

- Nucleophile Strength: While SN1 reactions are not typically heavily dependent on nucleophile strength, stronger nucleophiles can still increase the reaction rate to some extent. Studies have investigated the use of various oxygen-based nucleophiles, including water and different alcohols, in reactions with bromotriphenylmethane [].

Q3: Can you describe a specific example of using bromotriphenylmethane in an educational setting to illustrate chemical principles?

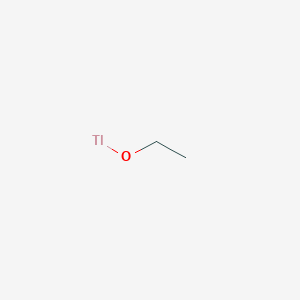

A3: Bromotriphenylmethane is frequently used in undergraduate organic chemistry labs to demonstrate SN1 reactions and synthesis techniques [, ]. One example is the synthesis of an ether from bromotriphenylmethane and ethanol []. This experiment allows students to:

Q4: What spectroscopic techniques are commonly employed to characterize bromotriphenylmethane and its reaction products?

A4: Researchers often use a combination of spectroscopic techniques to characterize bromotriphenylmethane and the products formed in its reactions. Some of these techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool to determine the structure of organic molecules. 1H NMR can provide information about the number and types of hydrogen atoms present in a molecule, as well as their chemical environment. [].

- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can identify functional groups present in a molecule based on their characteristic vibrational frequencies. This technique is particularly useful for distinguishing starting materials from products in a reaction mixture [].

Q5: Has there been research into the chirality of bromotriphenylmethane and its potential applications?

A5: Yes, there have been studies exploring the enantiomeric properties of bromotriphenylmethane. For instance, enantiomorphic crystals of bromotriphenylmethane have been investigated for their potential in chiral recognition []. Researchers developed a sensor based on a carbon-paste electrode modified with these crystals for the selective detection of tryptophan enantiomers []. This highlights the potential of bromotriphenylmethane derivatives in areas like chiral sensing and separation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.